molecular formula C14H21NO3 B15095758 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- CAS No. 1269534-67-9

1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)-

Cat. No.: B15095758
CAS No.: 1269534-67-9
M. Wt: 251.32 g/mol
InChI Key: YSMUGLRICXQJMU-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzodioxin family, which is known for its diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl or aralkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted benzodioxin derivatives .

Scientific Research Applications

1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its potential therapeutic applications, particularly in treating diseases like Alzheimer’s, highlight its significance in scientific research .

Properties

CAS No.

1269534-67-9

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-propan-2-yloxyethanamine

InChI

InChI=1S/C14H21NO3/c1-10(2)18-14(9-15-3)11-4-5-12-13(8-11)17-7-6-16-12/h4-5,8,10,14-15H,6-7,9H2,1-3H3

InChI Key

YSMUGLRICXQJMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CNC)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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